molecular formula C15H12O3 B14736821 2-Hydroxy-1,3-diphenylpropane-1,3-dione CAS No. 4720-56-3

2-Hydroxy-1,3-diphenylpropane-1,3-dione

Cat. No.: B14736821
CAS No.: 4720-56-3
M. Wt: 240.25 g/mol
InChI Key: SPSVHTNOLQKTGV-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C15H12O3 It is known for its unique structure, which includes a hydroxyl group and two phenyl groups attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-diphenylpropane-1,3-dione typically involves the condensation of ethyl benzoate with acetophenone. This reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a Claisen condensation mechanism . The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to achieve a good yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and yield. The purification of the product is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Diketone derivatives.

    Reduction: 2-Hydroxy-1,3-diphenylpropan-1-one.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism by which 2-Hydroxy-1,3-diphenylpropane-1,3-dione exerts its effects is primarily through its ability to participate in redox reactions. The hydroxyl group can donate or accept electrons, making it a versatile intermediate in various chemical processes. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-1,3-diphenylpropane-1,3-dione is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows it to participate in a broader range of chemical reactions. This makes it a valuable compound in both synthetic and biological applications.

Properties

CAS No.

4720-56-3

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-hydroxy-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C15H12O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,15,18H

InChI Key

SPSVHTNOLQKTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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